REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH3:14])=[C:7]([CH:9]2OCC[O:10]2)[CH:8]=1.Cl>O1CCCC1>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH3:14])=[C:7]([CH:8]=1)[CH:9]=[O:10]
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Name
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2-(5-methoxy-2-methylphenyl)-[1,3]dioxolane
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Quantity
|
18.25 g
|
Type
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reactant
|
Smiles
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COC=1C=CC(=C(C1)C1OCCO1)C
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Name
|
|
Quantity
|
27 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
|
180 mL
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Type
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solvent
|
Smiles
|
O1CCCC1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The reaction mixture is heated
|
Type
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TEMPERATURE
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Details
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at reflux for 2 hours
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Duration
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2 h
|
Type
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CUSTOM
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Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the residue is partitioned between ethyl acetate (150 mL) and water (150 mL)
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Type
|
WASH
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Details
|
The organic phase is washed with water (150 mL), with brine (150 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulphate
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Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC(=C(C=O)C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g | |
YIELD: CALCULATEDPERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |